N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound that combines a benzofuran moiety with a quinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with formamide or other suitable reagents to form the quinazolinone structure.
Coupling Reaction: The final step involves the coupling of the benzofuran and quinazolinone intermediates through an acetamide linkage. This can be done using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: shares structural similarities with other benzofuran and quinazolinone derivatives.
Benzofuran derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Quinazolinone derivatives: Studied for their potential as kinase inhibitors and other therapeutic agents.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer a unique set of biological activities not seen in simpler benzofuran or quinazolinone compounds. This dual functionality makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(20-9-13-11-25-17-8-4-2-5-14(13)17)10-22-12-21-16-7-3-1-6-15(16)19(22)24/h1-8,12-13H,9-11H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOZUBPBAKDJLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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